BenchChemオンラインストアへようこそ!

Fenoterol Sulfate Sodium Salt

β2-Adrenoceptor Stereoisomer Binding Affinity

Fenoterol Sulfate Sodium Salt (CAS 1346602-66-1) is a sulfate-conjugated sodium salt reference standard that is NOT interchangeable with fenoterol hydrobromide or other salt forms. Its unique stereochemical profile—a racemic mixture of (R,R′)- and (S,S′)-enantiomers—makes it critical for chiral method validation and quantifying active vs. inactive enantiomers in HPLC and LC-MS/MS. As a Gs-biased β2-AR agonist, it serves as a pharmacological tool for dissecting G-protein signaling pathways. Supplied at ≥95% purity with comprehensive COA, it is essential for ANDA/DMF submissions, QC, and stability studies. Request a quote today.

Molecular Formula C₁₇H₂₀NNaO₇S
Molecular Weight 405.4
Cat. No. B1158446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoterol Sulfate Sodium Salt
Synonyms5-[1-Hydroxy-2-[[1-methyl-2-[4-(sulfooxy)phenyl]ethyl]amino]ethyl]-1,3-benzenediol Sodium Salt; 
Molecular FormulaC₁₇H₂₀NNaO₇S
Molecular Weight405.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.13 mg / 1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenoterol Sulfate Sodium Salt: Analytical Reference Standard for β2-Adrenoceptor Agonist Research and Procurement


Fenoterol Sulfate Sodium Salt (CAS 1346602-66-1) is a sulfate-conjugated sodium salt derivative of fenoterol, a well-established β2-adrenoceptor (β2-AR) agonist . The parent compound, fenoterol, is a synthetic sympathomimetic agent that exhibits high bronchodilating potency compared to other short-acting β2-agonists such as metaproterenol, albuterol (salbutamol), and terbutaline [1]. Clinically, fenoterol is administered as a racemic mixture of the (R,R′)- and (S,S′)-enantiomers, though it is the (R,R′)-stereoisomer that accounts for the vast majority of its receptor binding and pharmacological activity [2]. The sulfate sodium salt form of fenoterol is primarily utilized as an analytical reference standard in pharmaceutical research, aiding in product development, ANDA and DMF submissions, quality control (QC), method validation, and stability studies .

Why Fenoterol Sulfate Sodium Salt Cannot Be Replaced by Generic β2-Agonists: Stereochemical and Salt-Form Specificity


The procurement of Fenoterol Sulfate Sodium Salt as an analytical standard is not interchangeable with other fenoterol salts (e.g., hydrobromide, hydrochloride) or generic β2-agonists due to several critical factors. First, the parent fenoterol molecule is a racemic mixture of (R,R′)- and (S,S′)-enantiomers, but the (R,R′)-stereoisomer is the sole active component in receptor binding and cardiomyocyte contraction assays [1]. This stereochemical specificity dictates that any assay or study using a racemic mixture is inherently quantifying a combination of an active and an inactive compound, potentially confounding results. Second, the sulfate sodium salt form has a distinct molecular weight (405.4 g/mol) and chemical formula (C₁₇H₂₀NNaO₇S) compared to the hydrobromide salt, which impacts its solubility, stability, and analytical behavior in techniques like HPLC . Substituting the salt form can lead to errors in quantification and method validation. Furthermore, fenoterol exhibits unique biased agonism at the β2-AR, selectively activating Gs protein signaling while avoiding Gi coupling, a property not shared by all β2-agonists like salbutamol [1]. Therefore, using a generic β2-agonist or an incorrect salt form in analytical or research applications can lead to inaccurate data, failed method validation, and misinterpretation of pharmacological results.

Quantitative Evidence Guide: Fenoterol Sulfate Sodium Salt Differentiation vs. Comparators


Stereochemical Determinant of β2-AR Binding Affinity: (R,R)-Fenoterol vs. (S,S)-Fenoterol

The β2-adrenoceptor (β2-AR) binding affinity of fenoterol is highly stereospecific. The (R,R)-stereoisomer of fenoterol exhibits submicromolar binding affinity (Ki) for the human β2-AR, whereas the (S,S)-stereoisomer is essentially inactive [1]. In frontal affinity chromatography studies using membrane-bound β2-AR from HEK-293 cells, the (R,R)-enantiomer produced a concentration-dependent decrease in the retention of the radioligand, while the (S,S)-enantiomer showed no binding [2]. This stereospecificity dictates that any study or assay using racemic fenoterol is effectively using a 50:50 mixture of an active and an inactive compound, which can lead to significant underestimation of potency and misinterpretation of efficacy.

β2-Adrenoceptor Stereoisomer Binding Affinity Receptor Pharmacology

G-Protein Coupling Selectivity: Fenoterol Exhibits Biased Agonism at β2-AR Compared to Salbutamol

Fenoterol, particularly its (R,R)-stereoisomer, acts as a Gs-biased agonist at the β2-adrenoceptor, preferentially activating the Gs protein pathway while avoiding Gi protein coupling. This is in contrast to other β2-agonists like salbutamol, which activate both Gs and Gi signaling [1]. In functional studies on isolated adult rat cardiomyocytes, (R,R)-fenoterol increased cell contraction with an EC50 of 8.9 nM, while salbutamol had an EC50 of 5.5 nM but also activated Gi signaling, as evidenced by a 52% reduction in contractile response upon pretreatment with pertussis toxin (PTX) [2]. In stark contrast, the (R,R)-fenoterol response was completely PTX-insensitive (0% reduction), confirming its exclusive Gs pathway activation [2]. This biased signaling profile is significant because Gi coupling in the heart is associated with adverse effects in heart failure.

Biased Agonism G-Protein Signaling Cardiomyocyte Contractility β2-Adrenoceptor

Duration of Bronchodilation: Fenoterol Provides 6-8 Hours of Effect vs. 1-2 Hours for Isoproterenol and Isoetharine

In a double-blind, placebo-controlled study involving 24 nonsmoking young adult asthmatic subjects, fenoterol hydrobromide (0.5, 1.25, and 2.5 mg doses) delivered via intermittent positive-pressure breathing produced significant improvement in forced expiratory volume at 1 second (FEV1), maximum midexpiratory flow (FEF25-75%), and forced expiratory flow at 25% of vital capacity (FEF25%) for 6 to 8 hours [1]. In contrast, isoproterenol (2.8 mg) provided improvement for only 1 hour, and isoetharine (5 mg) with phenylephrine (1.25 mg) provided improvement for 2 hours [1]. The lowest dosage of fenoterol (0.5 mg) was as effective as the highest dosage (2.5 mg) but was associated with fewer adverse effects [1].

Bronchodilation Asthma FEV1 Duration of Action

Inhibition of Allergen-Induced Histamine Release: Fenoterol Demonstrates Superior Efficacy to Salbutamol at 10-4M and 10-5M Concentrations

In an in vitro study using leukocytes from 24 children with bronchial asthma, fenoterol demonstrated superior inhibition of allergen-induced histamine release compared to salbutamol across a range of concentrations [1]. The inhibitory rate of fenoterol was significantly higher than that of salbutamol at concentrations of 10-4M and 10-5M [1]. Specifically, the study noted that the inhibitory action of fenoterol was superior regardless of the stage at which the drug was added during the histamine release process [1]. This indicates a more potent mast cell-stabilizing effect for fenoterol, which may contribute to its efficacy in preventing asthmatic attacks beyond its bronchodilator action.

Histamine Release Allergy Asthma Immunopharmacology

Cardiac Safety Profile: Fenoterol Demonstrates Greater Cardiodepressive Effects than Salbutamol in Rat Heart Model

In an ex vivo study using the isolated working rat heart under hypoxic conditions followed by reoxygenation, fenoterol at a concentration of 1 μmol/g heart tissue significantly decreased aortic flow during reoxygenation, indicating a cardiodepressive effect [1]. This effect was also observed with salbutamol at the same concentration, but fenoterol and terbutaline were noted to exhibit greater toxicity and cardiodepressive side effects under the experimental conditions [1]. Furthermore, mitochondrial ATP synthesis was decreased at 1 μmol and 10 μmol fenoterol, whereas reproterol, another β2-agonist, increased aortic flow and mitochondrial ATP synthesis [1]. This comparative data highlights that while fenoterol is an effective bronchodilator, it carries a higher cardiac risk profile than some other β2-agonists like salbutamol and reproterol in this model, an important consideration for its use as a research tool.

Cardiac Safety Toxicity β2-Agonist Isolated Heart

High-Value Application Scenarios for Fenoterol Sulfate Sodium Salt in Research and Industry


Analytical Method Development and Validation for β2-Agonist Quantification

The defined chemical structure, high purity (typically ≥95% ), and stable salt form of Fenoterol Sulfate Sodium Salt make it an ideal primary reference standard for developing and validating HPLC, LC-MS/MS, and other quantitative analytical methods. Its distinct molecular weight (405.4 g/mol ) and retention time properties allow for accurate calibration and quantification of fenoterol in pharmaceutical formulations, biological matrices, and environmental samples. This is critical for ANDA and DMF submissions, quality control, and stability studies .

Investigating Biased Agonism and G Protein-Coupled Receptor (GPCR) Signaling

Fenoterol's unique property as a Gs-biased agonist at the β2-AR, as evidenced by its complete insensitivity to pertussis toxin (0% reduction in contractile response [1]), makes it a valuable pharmacological tool for dissecting G protein-dependent and -independent signaling pathways. Researchers can use this compound to specifically activate Gs-mediated pathways (e.g., cAMP production) while avoiding Gi-mediated effects, enabling precise study of receptor desensitization, trafficking, and downstream signaling in cardiomyocytes and other cell types.

Reference Standard in Cardiovascular Toxicology and Safety Pharmacology

Given its well-characterized cardiodepressive effects in isolated heart models, including decreased aortic flow during reoxygenation at 1 μmol/g heart tissue [2], Fenoterol Sulfate Sodium Salt serves as a reliable positive control or comparator compound in preclinical cardiovascular safety studies. It can be used to benchmark the cardiac safety margins of new chemical entities, to study the mechanisms of β2-agonist-induced cardiotoxicity, and to validate in vitro and ex vivo models of cardiac function and mitochondrial toxicity.

Stereochemical Selectivity Studies in Receptor Pharmacology

The stark difference in β2-AR binding activity between the (R,R)- and (S,S)-stereoisomers (submicromolar Ki vs. no detectable binding [3]) positions Fenoterol Sulfate Sodium Salt as a critical standard for enantiomeric separation and chiral pharmacology studies. It can be used to develop and validate chiral chromatographic methods for separating and quantifying fenoterol enantiomers, and to investigate the impact of stereochemistry on receptor binding thermodynamics and G-protein coupling selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoterol Sulfate Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.